2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
These compounds are a series of novel derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of these compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds was analyzed through docking studies, revealing their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were not detailed in the sources found .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were not detailed in the sources found .Scientific Research Applications
Anti-Tubercular Activity
2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: has been studied for its anti-tubercular properties. Researchers have designed and synthesized novel derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .
Antibacterial and Antimicrobial Applications
The derivatives of this compound have shown promise as antibacterial and antimicrobial agents. Their potential lies in combating bacterial infections, including those caused by drug-resistant strains. Further studies are needed to explore their specific mechanisms of action and optimize their effectiveness .
Anti-HIV Research
While not extensively explored, some investigations suggest that derivatives of this compound may exhibit anti-HIV activity. Understanding their interactions with viral proteins and their impact on viral replication could provide valuable insights for antiretroviral drug development .
Anti-Fibrotic Properties
In recent studies, related pyridine derivatives have demonstrated anti-fibrotic activity. These compounds may inhibit collagen synthesis, making them relevant in conditions such as liver fibrosis. While direct evidence for this specific compound is limited, exploring its effects on fibrotic pathways could be worthwhile .
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Some pyridine derivatives, including those structurally related to our compound, have been investigated as VEGFR inhibitors. These molecules play a role in angiogenesis and tumor growth. While not directly studied for this compound, understanding its potential impact on VEGFR signaling pathways could be relevant in cancer research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c19-16-6-2-1-5-15(16)18(24)21-9-14-27(25,26)23-12-10-22(11-13-23)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWLGDEQIENLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
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